molecular formula C15H21N3O2 B7027547 N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide

Cat. No.: B7027547
M. Wt: 275.35 g/mol
InChI Key: QBLMTDZILDQEID-UHFFFAOYSA-N
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Description

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and an ethyl group, as well as a furan ring substituted with a propan-2-yl group and a carboxamide group.

Properties

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-9(2)12-6-7-20-14(12)15(19)16-10(3)13-8-18(5)17-11(13)4/h6-10H,1-5H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLMTDZILDQEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=C(C=CO2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be used as a starting material.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the ethyl group at the 1-position.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furancarboxylic acid.

    Coupling Reaction: The final step involves coupling the substituted pyrazole ring with the substituted furan ring through an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reactions and improve the efficiency of the synthesis process is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and hydrolysis may result in the formation of carboxylic acids and amines.

Scientific Research Applications

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Research: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]cyclopropanecarboxamide
  • N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]benzamide
  • N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]thiophene-2-carboxamide

Uniqueness

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-propan-2-ylfuran-2-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and furan rings

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